Multi-Target Enzyme Inhibition Fingerprint vs. Selective Lipoxygenase Inhibitors
Fepentolic acid is pharmacologically classified as a potent lipoxygenase inhibitor that additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase at lower potency [1]. By comparison, the FDA-approved 5-lipoxygenase inhibitor zileuton acts exclusively on 5-LOX (IC50 ~0.5–1 µM in human whole blood) with no meaningful activity against carboxylesterase or formyltetrahydrofolate synthetase [2]. The broader inhibition spectrum of fepentolic acid across enzymes in the arachidonic acid cascade, folate metabolism, and xenobiotic hydrolysis pathways creates a multi-target profile that is not achievable with selective LOX inhibitors. No quantitative IC50 values for fepentolic acid against individual targets have been published in peer-reviewed literature, and the compound is not represented in ChEMBL activity databases [3]; the multi-target claim therefore rests on its authoritative MeSH pharmacological classification and should be interpreted as a qualitative differentiation premise requiring confirmatory assay data in the user's experimental system.
| Evidence Dimension | Enzyme inhibition target breadth (number of distinct enzyme families inhibited) |
|---|---|
| Target Compound Data | Lipoxygenase (potent); formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase (lesser extent) — per MeSH classification [1] |
| Comparator Or Baseline | Zileuton: 5-LOX only (IC50 ~0.5–1 µM in human whole blood); no reported inhibition of carboxylesterase, formyltetrahydrofolate synthetase, or COX [2] |
| Quantified Difference | ≥4 enzyme families inhibited vs. 1 (zileuton); quantitative potency data unavailable for fepentolic acid (no ChEMBL entry) [3] |
| Conditions | MeSH pharmacological classification based on curated literature; zileuton data from human whole-blood 5-LOX assay |
Why This Matters
Procurement of fepentolic acid enables investigation of multi-target arachidonic acid pathway modulation at a single molecular entity, a research application that selective inhibitors cannot support.
- [1] Medical University of Lublin. MeSH Concept Record: Fepentolic Acid (MeSH ID: M0014961). Description lists lipoxygenase (potent), formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase inhibition; antioxidant in fats and oils. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961/ View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. PMID: 1900539. Zileuton IC50 ~0.5–1 µM in human whole blood; selective 5-LOX mechanism. View Source
- [3] ZINC15 Docking Database. ZINC4213291 (Fepentolic Acid). Activities: 'There is no known activity for this compound' (ChEMBL 20). https://zinc15.docking.org/substances/ZINC000004213291/ View Source
